Grb2 SH2 Domain Inhibition: Comparable Primary Potency to Actinomycin D and C2
Actinomycin VII inhibited the Grb2 SH2 domain–pTyr317 peptide interaction with an IC50 of 5–7 µM, identical to Actinomycin D and C2 in the same assay [1]. This establishes that the D-allo-isoleucine substitution does not compromise SH2 domain binding, making VII a valid probe for Grb2-mediated signaling studies where D's transcriptional inhibition is a confounding factor.
| Evidence Dimension | Grb2 SH2 domain binding inhibition (IC50) |
|---|---|
| Target Compound Data | 5–7 µM (Actinomycin VII) |
| Comparator Or Baseline | Actinomycin D: 5–7 µM; Actinomycin C2: 5–7 µM |
| Quantified Difference | No significant difference (IC50 range overlaps completely) |
| Conditions | In vitro fluorescence polarization assay using recombinant Grb2 SH2 domain and a phosphotyrosine peptide (pTyr317) derived from Shc protein. |
Why This Matters
Validates Actinomycin VII as a direct substitute for Actinomycin D in Grb2-SH2 inhibitor screens, ensuring target engagement without potency loss.
- [1] Nam JY, Kim HK, Son KH, Kim SU, Kwon BM, Han MY, Chung YJ, Bok SH. Actinomycin D, C2 and VII, inhibitors of Grb2-SHC interaction produced by Streptomyces. Bioorg Med Chem Lett. 1998;8(15):2001-2. View Source
